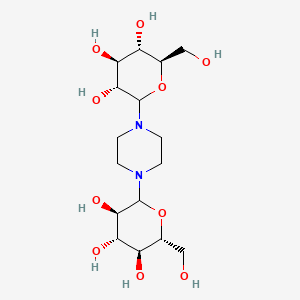
1,4-Di(D-glucosyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Di(D-glucosyl)piperazine: is a compound with the molecular formula C16H30N2O10 It consists of a piperazine ring substituted with two D-glucosyl groups at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Di(D-glucosyl)piperazine can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction involves the formation of a protected piperazine intermediate, which is then deprotected to yield the desired compound . Another method involves the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反应分析
Types of Reactions: 1,4-Di(D-glucosyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The glucosyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glucosylated piperazine derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
科学研究应用
Chemistry: 1,4-Di(D-glucosyl)piperazine is used as a building block in the synthesis of more complex molecules. Its glucosyl groups provide sites for further functionalization, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used as a probe to study carbohydrate-protein interactions. Its glucosyl groups mimic natural carbohydrates, allowing researchers to investigate binding affinities and specificities.
Medicine: Its piperazine core is a common motif in pharmaceuticals, and the glucosyl groups can enhance solubility and bioavailability .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the design of novel polymers and surfactants.
作用机制
The mechanism of action of 1,4-Di(D-glucosyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, while the glucosyl groups can engage in hydrogen bonding and other interactions with biological molecules . These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
1,4-Di(D-glucopyranosyl)piperazine: Similar in structure but with different stereochemistry.
1,4-Di(D-galactosyl)piperazine: Contains galactosyl groups instead of glucosyl groups.
1,4-Di(D-mannosyl)piperazine: Contains mannosyl groups instead of glucosyl groups.
Uniqueness: 1,4-Di(D-glucosyl)piperazine is unique due to its specific glucosyl substitution pattern. This pattern influences its chemical reactivity, solubility, and biological activity, making it distinct from other similar compounds.
属性
CAS 编号 |
73771-25-2 |
|---|---|
分子式 |
C16H30N2O10 |
分子量 |
410.42 g/mol |
IUPAC 名称 |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]piperazin-1-yl]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H30N2O10/c19-5-7-9(21)11(23)13(25)15(27-7)17-1-2-18(4-3-17)16-14(26)12(24)10(22)8(6-20)28-16/h7-16,19-26H,1-6H2/t7-,8-,9-,10-,11+,12+,13-,14-,15?,16?/m1/s1 |
InChI 键 |
AAHLQODCOIMLFS-CNMPHPJXSA-N |
手性 SMILES |
C1CN(CCN1C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
规范 SMILES |
C1CN(CCN1C2C(C(C(C(O2)CO)O)O)O)C3C(C(C(C(O3)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![diethyl-[2-(2-methyl-N-(3,4,5-trimethoxybenzoyl)anilino)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14438383.png)
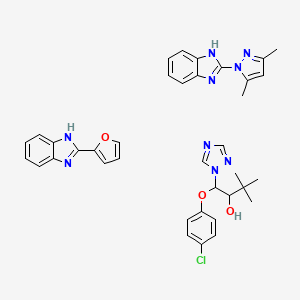
![2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14438404.png)
![6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole](/img/structure/B14438412.png)
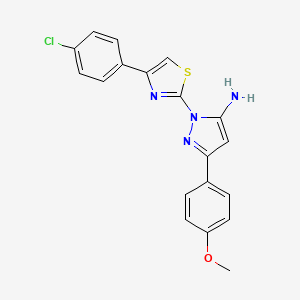
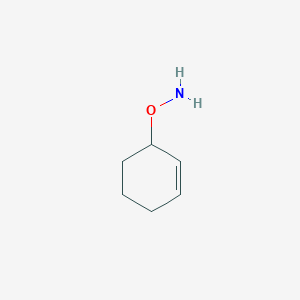
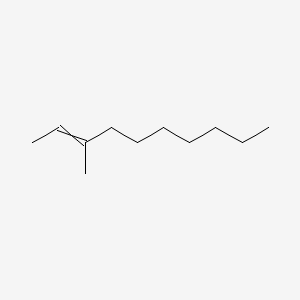
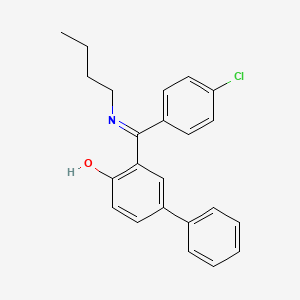
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14438431.png)
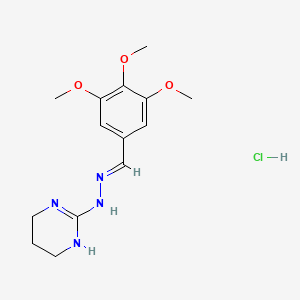
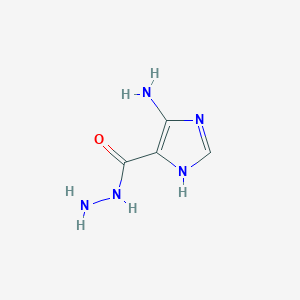
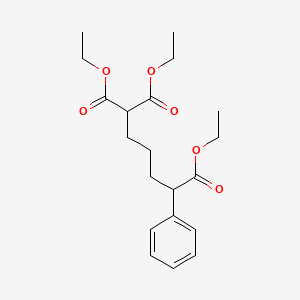
![2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane](/img/structure/B14438469.png)

